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Executive Technical Summary
AT7519 is a potent, small-molecule multi-Cyclin Dependent Kinase (CDK) inhibitor derived from

fragment-based drug discovery (FBDD).[1][2] Unlike early-generation pan-CDK inhibitors (e.g.,

flavopiridol) that suffered from poor physicochemical properties, AT7519 was engineered using

X-ray crystallography to optimize ligand efficiency (LE) and pharmacokinetic profiles.

Its primary mechanism of action involves ATP-competitive inhibition of CDK1, CDK2, CDK4,

CDK5, CDK6, and CDK9. Crucially, its high potency against CDK9 (<10 nM) drives

transcriptional inhibition via the dephosphorylation of RNA Polymerase II C-terminal domain

(CTD), leading to the downregulation of short-lived anti-apoptotic proteins such as Mcl-1.

This guide details the structural activity relationship (SAR) that transformed a low-affinity

fragment hit into a clinical candidate, providing the rationale for specific molecular substitutions

and the experimental protocols used to validate them.

The Fragment-Based Genesis
The discovery of AT7519 exemplifies the "Pyramid" fragment-based screening approach

pioneered by Astex Pharmaceuticals. The process began not with a high-throughput screen of

complex molecules, but with low-molecular-weight fragments.

The Evolution from Fragment to Lead
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The initial screen identified an indazole scaffold. While this fragment bound to the CDK2 hinge

region, it lacked potency and selectivity. The SAR evolution followed a distinct logic:

Scaffold Hop: The indazole was replaced with a pyrazole-3-carboxamide core. This

maintained the donor-acceptor-donor hydrogen bond triad required for the hinge region

(Glu81/Leu83 in CDK2) but offered better vectors for substitution.

Conformational Lock: Early amides at the 4-position were planar. Introduction of the 2,6-

dichlorophenyl group forced the molecule into a non-planar "twisted" conformation, crucial for

fitting the specific hydrophobic pocket of CDKs without steric clash.

Solubilization: The addition of a 4-piperidinyl group targeted the solvent-exposed region,

dramatically improving aqueous solubility and bioavailability.
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Figure 1: The stepwise evolution of AT7519 from a fragment hit to the final clinical candidate,

highlighting critical structural modifications.

Detailed Structural Activity Relationship (SAR)
The potency of AT7519 is defined by three distinct pharmacophores interacting with the CDK

ATP-binding site.

Region A: The Hinge Binder (Pyrazole Core)
The 1H-pyrazole-3-carboxamide motif is the anchor.

Interaction: Forms a bidentate hydrogen bond pair with the backbone residues of the kinase

hinge (specifically Leu83 in CDK2).
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SAR Insight: The shift from indazole to pyrazole allowed for substitution at the 4-position.

The carboxamide group is essential; removing it or altering the H-bond donor/acceptor

geometry results in a complete loss of hinge affinity.

Region B: The Hydrophobic "Twist" (2,6-
Dichlorobenzamide)
This is the most critical SAR feature for potency.

Interaction: This moiety occupies the hydrophobic pocket behind the gatekeeper residue

(Phe80 in CDK2).

Causality:

Unsubstituted/Monosubstituted (2-chloro): These analogs tend to adopt a planar

conformation due to conjugation. This planarity causes a steric clash with the protein

walls.

Di-substitution (2,6-dichloro): The steric bulk of the two chlorine atoms forces the amide

bond out of plane, creating a twisted conformation relative to the pyrazole ring. This pre-

organized conformation perfectly matches the shape of the binding pocket, minimizing the

entropy penalty upon binding.

Region C: The Solvent Interface (Piperidine)
Interaction: The 4-piperidinyl group extends into the solvent-exposed channel.

SAR Insight: Early hydrophobic leads had poor solubility (<1 µg/mL). The basic nitrogen of

the piperidine (pKa ~9-10) ensures the molecule is ionized at physiological pH, improving

solubility to >10 mg/mL without disrupting the hinge binding.

Kinase Selectivity & Potency Profile[1]
AT7519 is a "pan-CDK" inhibitor but exhibits distinct selectivity windows. It is particularly potent

against transcriptional CDKs (CDK9).

Table 1: Inhibitory Potency (IC50) of AT7519
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Target Kinase IC50 (nM) Biological Role

CDK9 / Cyclin T < 10
Transcriptional Elongation

(RNA Pol II)

CDK5 / p35 13 CNS Signaling / Cell Cycle

CDK2 / Cyclin A 47 S-phase Progression

CDK1 / Cyclin B 210 G2/M Transition

CDK4 / Cyclin D1 100 G1/S Transition

GSK-3β 89
Glycogen Synthesis / Wnt

Pathway

CDK3 > 500 G0/G1 Transition

CDK7 > 10,000 CAK / Transcription Initiation

Data compiled from Wyatt et al. (2008) and Squires et al. (2009).[2][3]

Mechanism of Action: The Transcriptional Collapse
While AT7519 arrests the cell cycle via CDK1/2 inhibition, its cytotoxicity in cancers like Multiple

Myeloma and Neuroblastoma is largely driven by CDK9 inhibition.

CDK9 Inhibition: AT7519 blocks P-TEFb (CDK9/Cyclin T).

RNA Pol II Dephosphorylation: Serine 2 (and Serine 5) on the C-terminal domain (CTD) of

RNA Polymerase II are not phosphorylated.

Transcriptional Pause: RNA Pol II cannot elongate mRNA transcripts.

Mcl-1 Depletion: Short-lived anti-apoptotic proteins (Mcl-1, XIAP) degrade naturally but are

not replenished due to the transcriptional block.

Apoptosis: The loss of Mcl-1 tips the balance toward pro-apoptotic factors (e.g., NOXA, BIM),

triggering cell death.
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Figure 2: The mechanistic cascade of AT7519. High potency against CDK9 leads to the specific

downregulation of survival proteins like Mcl-1.

Experimental Protocols
To validate the SAR and potency described above, the following standardized protocols are

recommended. These ensure reproducibility and eliminate artifacts common in kinase assays
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(e.g., ATP competition effects).

Protocol A: Radiometric Filter Binding Assay (CDK1/2)
Use this for precise IC50 determination of the lead compounds.

Buffer Preparation: Prepare a Kinase Assay Buffer containing 20 mM MOPS (pH 7.2), 25

mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl₂, 1 mM sodium orthovanadate, 1 mM

DTT, and 0.1 mg/mL BSA.[4]

Enzyme Mix: Dilute recombinant CDK2/Cyclin A and CDK1/Cyclin B in the buffer. Add

Histone H1 (0.12 mg/mL) as the substrate.

Compound Addition: Add AT7519 (dissolved in DMSO) at varying concentrations (e.g., 0.1

nM to 10 µM). Keep final DMSO concentration <1%.[1]

Reaction Initiation: Initiate by adding 45 µM ATP spiked with [γ-33P]ATP (0.78 Ci/mmol).

Note: The ATP concentration is critical; it should be near the Km of the kinase to ensure

competitive inhibition is measured accurately.

Incubation: Incubate for 2-4 hours at 30°C.

Termination: Stop reaction with excess orthophosphoric acid (0.5% v/v).

Filtration: Transfer to Millipore MAPH filter plates. Wash 3x with phosphoric acid to remove

unbound ATP.

Detection: Add scintillant and read on a scintillation counter (e.g., Packard TopCount).[4]

Protocol B: Cell-Based Biomarker Analysis (Western
Blot)
Use this to confirm target engagement in vivo or in cellulo.

Treatment: Treat HCT116 or Multiple Myeloma cells with AT7519 (200 nM) for 4-6 hours.

Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (NaF, Na₃VO₄).
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Antibodies:

Primary Target: Anti-RNA Pol II Ser2 (phospho-specific). Loss of band indicates CDK9

inhibition.

Secondary Target: Anti-Rb (phospho-Ser807/811).[3] Loss of band indicates CDK4/6

inhibition.

Downstream: Anti-Mcl-1.

Validation: A decrease in p-RNA Pol II (Ser2) should precede the cleavage of PARP

(apoptosis marker).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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